

# Head-to-head comparison of Sha-68 and SHA 66 in vivo

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Compound of Interest		
Compound Name:	Sha-68	
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## Head-to-Head Comparison: Sha-68 and SHA 66 In Vivo

A Comprehensive Guide for Researchers in Drug Development

In the landscape of neuropeptide S (NPS) receptor antagonists, two closely related bicyclic piperazines, **Sha-68** and SHA 66, have emerged as potent tools for investigating the physiological roles of the NPS system. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their in vivo performance and the experimental frameworks used for their evaluation. While both compounds exhibit similar in vitro profiles, a subtle but significant difference in potency led to the prioritization of **Sha-68** for further in vivo characterization.

### **Executive Summary**

**Sha-68** and SHA 66 are potent antagonists of the Neuropeptide S receptor (NPSR). In vitro studies demonstrate that both compounds effectively block NPS-induced signaling. However, **Sha-68** displays a slightly higher potency at the mouse NPSR, which has positioned it as the preferred candidate for in vivo investigations. Consequently, a direct head-to-head in vivo comparison is limited, with the majority of available data focusing on the pharmacological profile of **Sha-68**. This guide will present the comparative in vitro data and the detailed in vivo characterization of **Sha-68**.



## In Vitro Performance: A Tale of Two Antagonists

Both **Sha-68** and SHA 66 have been shown to be potent antagonists of the NPSR in vitro.[1] Their primary mechanism of action is the blockade of NPS-induced calcium mobilization.[1][2] The key structural difference between the two compounds is the presence of a fluorine atom on the 4-position of the benzylamide group in **Sha-68**, which is absent in SHA 66.[1]

Parameter	Sha-68 SHA 66		Reference
Chemical Name	3-Oxo-1,1-diphenyl- tetrahydro- oxazolo[3,4- a]pyrazine-7- carboxylic acid 4- fluoro-benzylamide	3-Oxo-1,1-diphenyl- tetrahydro- oxazolo[3,4- a]pyrazine-7- carboxylic acid benzylamide	[1]
IC50 at human NPSR Asn107	22.0 nM	26.1 nM	[1]
IC50 at human NPSR Ile107	23.8 nM	28.8 nM	[1]
IC50 at mouse NPSR	48.7 ± 14.7 nM	60.8 ± 13.8 nM	[1]
pA2 at human NPSR Asn107	7.771	7.662	[1]
pA2 at human NPSR lle107	7.554	7.486	[1]
Ki at NPSR Ile107	47.7 nM	Not Reported	[1]

Table 1: Comparative In Vitro Potency of **Sha-68** and SHA 66.

The in vitro data clearly indicates that while both compounds are highly potent, **Sha-68** consistently demonstrates a slight advantage in potency across different NPSR isoforms. This enhanced potency was the primary rationale for its selection for more extensive in vivo characterization.[1]



#### In Vivo Profile of Sha-68

Due to its slightly higher in vitro potency, **Sha-68** was advanced to in vivo studies in mice to assess its pharmacokinetic properties and its ability to antagonize the central effects of NPS.

#### **Pharmacokinetic Properties**

Following intraperitoneal (i.p.) administration in mice, **Sha-68** was found to penetrate the blood-brain barrier and reach pharmacologically relevant concentrations in the brain.[1][2]

Route	Dose	T1/2	Cmax (Plasma)	Cmax (Brain)
i.v.	1 mg/kg	0.74 h	-	-
i.p.	2.5 mg/kg	0.43 h	~100 ng/mL	~20 ng/g

Table 2: Pharmacokinetic Parameters of **Sha-68** in Mice.

#### In Vivo Efficacy: Antagonism of NPS-Induced Behaviors

Central administration of NPS in rodents is known to induce hyperlocomotion, anxiolytic-like effects, and promote wakefulness. In vivo studies have demonstrated that peripheral administration of **Sha-68** can effectively antagonize these NPS-induced behaviors.

In mouse locomotor activity experiments, **Sha-68** (at doses of 10-50 mg/kg) was shown to counteract the stimulant effects elicited by NPS.[3] Furthermore, in the mouse righting reflex assay, **Sha-68** fully prevented the arousal-promoting action of NPS.[3] The anxiolytic-like effects of NPS were also attenuated by **Sha-68** in various behavioral paradigms, including the elevated plus maze and defensive burying test in rats.[3]

# Experimental Protocols In Vitro Calcium Mobilization Assay

Objective: To determine the potency of **Sha-68** and SHA 66 in blocking NPS-induced intracellular calcium mobilization.

Cell Line: HEK293 cells stably expressing either human NPSR Asn107, human NPSR Ile107, or mouse NPSR.



#### Methodology:

- Cells are plated in 96-well plates and grown to confluence.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Varying concentrations of the antagonist (Sha-68 or SHA 66) are pre-incubated with the cells.
- A fixed concentration of NPS is added to stimulate the receptor.
- Changes in intracellular calcium levels are measured using a fluorescence plate reader.
- IC50 values are calculated from the concentration-response curves.
- For Schild analysis, concentration-response curves to NPS are generated in the presence of increasing concentrations of the antagonist to determine the pA2 values.



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Calcium Mobilization Assay Workflow

### **In Vivo Locomotor Activity**

Objective: To assess the ability of peripherally administered **Sha-68** to antagonize NPS-induced hyperlocomotion.

Animals: Male C57BL/6 mice.

#### Methodology:

Mice are habituated to the locomotor activity chambers.



- Mice are pre-treated with vehicle or Sha-68 (i.p.).
- After a set pre-treatment time, mice receive an intracerebroventricular (i.c.v.) injection of vehicle or NPS.
- Locomotor activity (horizontal and vertical movements) is recorded for a defined period using automated activity monitors.
- Data is analyzed to compare the activity levels between different treatment groups.



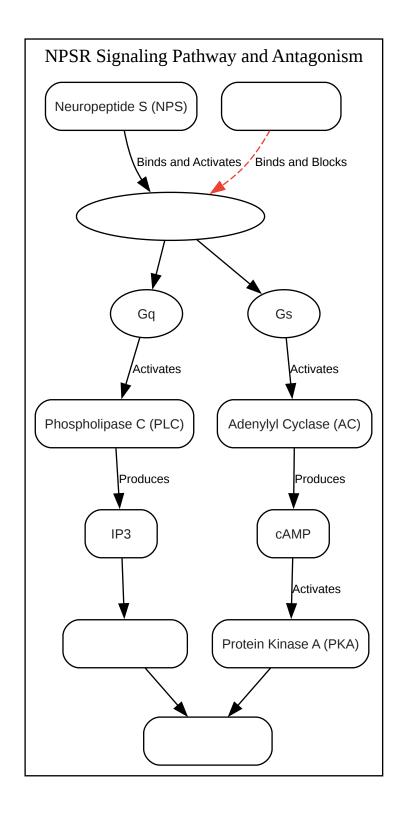
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In Vivo Locomotor Activity Experimental Design

## **Signaling Pathway**

The Neuropeptide S receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gs pathways upon activation by its endogenous ligand, NPS. This leads to an increase in intracellular calcium (via Gq/PLC/IP3) and cAMP (via Gs/adenylyl cyclase). **Sha-68** and SHA 66 act as competitive antagonists, binding to the NPSR and preventing NPS from activating these downstream signaling cascades.





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NPSR Signaling and Antagonism



#### Conclusion

In summary, both **Sha-68** and SHA 66 are valuable research tools for probing the function of the NPS system. While their in vitro profiles are largely similar, the slightly higher potency of **Sha-68** led to its selection for in vivo studies. The available data robustly demonstrates that **Sha-68** is a brain-penetrant NPSR antagonist capable of reversing the physiological effects of NPS in animal models. For researchers looking to antagonize the NPS system in vivo, **Sha-68** currently stands as the better-characterized and validated option. Future studies directly comparing the in vivo efficacy and pharmacokinetic profiles of both compounds would be beneficial for a more complete understanding of their therapeutic potential.

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